molecular formula C9H9ClO4S B1594888 3-[(4-Chlorophenyl)sulfonyl]propanoic acid CAS No. 90396-00-2

3-[(4-Chlorophenyl)sulfonyl]propanoic acid

Cat. No. B1594888
CAS RN: 90396-00-2
M. Wt: 248.68 g/mol
InChI Key: ZEYRBFCQZXZIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Chlorophenyl)sulfonyl]propanoic acid” is a chemical compound with the molecular formula C9H9ClO4S . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-[(4-Chlorophenyl)sulfonyl]propanoic acid” is represented by the formula C9H9ClO4S . The average mass is 248.683 Da and the monoisotopic mass is 247.991013 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Chlorophenyl)sulfonyl]propanoic acid” are not well-documented .

Scientific Research Applications

Synthesis and Antiviral Applications

Research highlights the role of chlorosulphonic acid-modified catalysts in synthesizing compounds with significant antiviral activity. For instance, the efficient synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using polyethylene glycol-bound sulfonic acid showcases the utility of sulfonic acid derivatives in creating biologically active compounds with potential antiviral properties against tobacco mosaic virus (Naidu et al., 2012).

Catalytic Applications in Organic Synthesis

The utility of sulfonic acid derivatives extends to catalysis in organic synthesis. A novel approach involves the decarboxylative radical sulfonylation with sulfinates, presenting a method for synthesizing sulfones—a key structural motif in pharmaceuticals and agrochemicals. This process allows for the late-stage modification of complex natural products and bioactive pharmaceuticals, demonstrating the broad applicability of sulfonic acid derivatives in synthetic chemistry (He et al., 2020).

Material Science and Engineering

Sulfonic acid derivatives also find applications in material science, particularly in the synthesis of polymers and catalysts. Efficient and stable solid acid catalysts synthesized from sulfonation of swelling mesoporous polydivinylbenzenes highlight the potential of sulfonic acid functionalities in creating materials with high surface area and abundant mesoporosity, suitable for various catalytic and material applications (Liu et al., 2010).

Pharmaceutical Research

In pharmaceutical research, the synthesis of compounds like 3-amino-3-(4-chlorophenyl)propanoic acid and related derivatives demonstrates the relevance of sulfonic acid derivatives in exploring new therapeutic agents. The synthesized compounds serve as weak specific antagonists of GABA at the GABAB receptor, indicating potential applications in developing drugs targeting neurological pathways (Abbenante et al., 1997).

Safety And Hazards

The safety and hazards associated with “3-[(4-Chlorophenyl)sulfonyl]propanoic acid” are not well-documented .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYRBFCQZXZIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341552
Record name 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)sulfonyl]propanoic acid

CAS RN

90396-00-2
Record name 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Reactant of Route 5
3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4-Chlorophenyl)sulfonyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.